Cas no 16619-29-7 ((2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one)

(2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one structure
16619-29-7 structure
Nome del prodotto:(2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one
Numero CAS:16619-29-7
MF:C16H14O
MW:222.281764507294
CID:209765
PubChem ID:6162622

(2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Propen-1-one,3-(3-methylphenyl)-1-phenyl-
    • (2E)-3-(3-METHYLPHENYL)-1-PHENYLPROP-2-EN-1-ONE
    • (Z)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one
    • 3-(3-methylphenyl)-1-phenyl-prop-2-en-1-one
    • 1-phenyl-3-m-tolylpropenone
    • 3-methyl-chalcone
    • 3-Methyl-chalkon
    • phenyl m-methylstyryl ketone
    • Phenyl-(3-methyl-styryl)-keton
    • MFCD00025968
    • (E)-1-phenyl-3-m-tolylprop-2-en-1-one
    • BDBM50440655
    • TRANS-3-METHYLCHALCONE
    • AKOS008685143
    • 2-Propen-1-one, 3-(3-methylphenyl)-1-phenyl-
    • (E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one
    • 1-Phenyl-3-(m-tolyl)prop-2-en-1-one
    • SS-4629
    • CHEMBL2430043
    • trans-3-METHYL CHALCONE
    • 16619-29-7
    • 22966-04-7
    • (2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one
    • MDL: T167773
    • Inchi: InChI=1S/C16H14O/c1-13-6-5-7-14(12-13)10-11-16(17)15-8-3-2-4-9-15/h2-12H,1H3/b11-10+
    • Chiave InChI: VQLMDARIPJTTAH-ZHACJKMWSA-N
    • Sorrisi: CC1=CC=CC(/C=C/C(C2C=CC=CC=2)=O)=C1

Proprietà calcolate

  • Massa esatta: 222.10452
  • Massa monoisotopica: 222.104
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 17
  • Conta legami ruotabili: 3
  • Complessità: 273
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 17.1A^2
  • XLogP3: 3.4

Proprietà sperimentali

  • Densità: 1.078
  • Punto di fusione: 66 °C
  • Punto di ebollizione: 361.8°Cat760mmHg
  • Punto di infiammabilità: 156.8°C
  • Indice di rifrazione: 1.615
  • PSA: 17.07
  • LogP: 3.89110

(2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Key Organics Ltd
SS-4629-10MG
(2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one
16619-29-7 >97%
10mg
£63.00 2025-02-08
Key Organics Ltd
SS-4629-1MG
(2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one
16619-29-7 >97%
1mg
£37.00 2025-02-08
Apollo Scientific
OR303310-500mg
(2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one
16619-29-7
500mg
£77.00 2025-02-19
Key Organics Ltd
SS-4629-1G
(2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one
16619-29-7 >97%
1g
£88.00 2025-02-08
Apollo Scientific
OR303310-10g
(2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one
16619-29-7
10g
£616.00 2025-02-19
A2B Chem LLC
AA88661-10g
1-Phenyl-3-(m-tolyl)prop-2-en-1-one
16619-29-7 >97%
10g
$802.00 2024-04-20
Key Organics Ltd
SS-4629-5G
(2E)-3-(3-methylphenyl)-1-phenylprop-2-en-1-one
16619-29-7 >97%
5g
£264.00 2025-02-08
Apollo Scientific
OR303310-1g
(2E)-3-(3-Methylphenyl)-1-phenylprop-2-en-1-one
16619-29-7
1g
£124.00 2025-02-19
A2B Chem LLC
AA88661-1mg
1-Phenyl-3-(m-tolyl)prop-2-en-1-one
16619-29-7 >97%
1mg
$201.00 2024-04-20
A2B Chem LLC
AA88661-500mg
1-Phenyl-3-(m-tolyl)prop-2-en-1-one
16619-29-7 >97%
500mg
$228.00 2024-04-20
Fornitori consigliati
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
pengshengyue
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
pengshengyue
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD